Cas no 92050-16-3 (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine)

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine structure
92050-16-3 structure
상품 이름:5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
CAS 번호:92050-16-3
MF:C14H21N
메가와트:203.32324385643
MDL:MFCD12828202
CID:61542
PubChem ID:11469760

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine 화학적 및 물리적 성질

이름 및 식별자

    • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
    • 2-Naphthalenamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylamine
    • 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine
    • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-6-aminonaphthalene
    • 1,1,4,4-tetramethyl-1,2,3,4-tetrahydro-naphth-6-ylamine
    • 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
    • 2-amino-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene
    • 5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphtalen-2-amine
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-ylamine
    • AMDKYPNODLTUMY-UHFFFAOYSA-N
    • KM3075
    • 2-Naphthylamine, 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl- (6CI)
    • 5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenamine (ACI)
    • (1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphth-6-yl)amine
    • 2-Amino-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
    • CS-0059980
    • 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl -2-naphthylamine
    • 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen -2-ylamine
    • SB77454
    • EN300-305699
    • AS-18642
    • AKOS015915436
    • MFCD12828202
    • 92050-16-3
    • SY272695
    • 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2 amine
    • 2-amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene
    • W18206
    • AC-7878
    • DTXSID50466874
    • XH1341
    • J-516467
    • SCHEMBL447737
    • MDL: MFCD12828202
    • 인치: 1S/C14H21N/c1-13(2)7-8-14(3,4)12-9-10(15)5-6-11(12)13/h5-6,9H,7-8,15H2,1-4H3
    • InChIKey: AMDKYPNODLTUMY-UHFFFAOYSA-N
    • 미소: NC1C=C2C(CCC(C2=CC=1)(C)C)(C)C

계산된 속성

  • 정밀분자량: 203.16700
  • 동위원소 질량: 203.167399674g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 242
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 26
  • 소수점 매개변수 계산 참조값(XlogP): 4.4

실험적 성질

  • 밀도: 0.944
  • 융해점: 63-65 ºC
  • 비등점: 310.189°C at 760 mmHg
  • 플래시 포인트: 143.452°C
  • 굴절률: 1.524
  • PSA: 26.02000
  • LogP: 4.19900

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine 보안 정보

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine 세관 데이터

  • 세관 번호:2921450090
  • 세관 데이터:

    중국 세관 번호:

    2921450090

    개요:

    2921450090.1-나프탈렌과 2나프탈렌의 파생물과 소금(1-나프탈렌 포함).부가가치세: 17.0%. 환급률: 9.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 30.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    2921450090 1-나프탈렌아민 (Ah-나프탈렌아민), 2-나프탈렌아민 (b-나프탈렌아민) 및 그 파생물;그 소금.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%. 최혜국 대우관세: 6.5%. 일반관세: 30.0%

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-305699-1.0g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95.0%
1.0g
$79.0 2025-03-19
eNovation Chemicals LLC
D273534-5g
5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
92050-16-3 95%+
5g
$1390 2024-08-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70080-250mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
250mg
¥337.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70080-1g
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
1g
¥740.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T70080-100mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
100mg
¥231.0 2024-07-18
TRC
T890340-10mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3
10mg
$ 50.00 2022-06-02
Chemenu
CM133424-5g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95%+
5g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OO417-200mg
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 97%
200mg
298.0CNY 2021-07-12
Chemenu
CM133424-1g
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
92050-16-3 95+%
1g
$281 2021-08-05
eNovation Chemicals LLC
Y1188336-5g
2-Amino-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene
92050-16-3 95%
5g
$440 2023-08-31

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
참조
Dihydroindene and tetrahydronaphthalene compounds for treating disease
, United States, , ,

합성 방법 2

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
참조
Preparation of pentamethyltetrahydronaphthalene derivatives for use as human retinoid X receptor modulators
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Stannous chloride Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents
Fortin, Jessica S.; Cote, Marie-France; Lacroix, Jacques; Desjardins, Michel; Petitclerc, Eric; et al, Bioorganic & Medicinal Chemistry, 2008, 16(15), 7277-7290

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, 25 °C
참조
Methods for the production and use of tricyclic retinoids
, European Patent Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  6 h, 70 °C
참조
Synthesis of tamibarotene
Bian, Haiyong; Xu, Wenfang, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, 1 atm, rt
참조
Preparation of tetrahydronaphthalenylureidobenzoic acids as retinoid agonists.
, United States, , ,

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  rt
참조
Design and synthesis of novel retinoid synergists having a dibenzodiazepine skeleton
Ohta, Kiminori; Kawachi, Emiko; Shudo, Koichi; Kagechika, Hiroyuki, Heterocycles, 2010, 81(11), 2465-2470

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Glycerol ;  2 h, 150 °C
참조
Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, rt
참조
Preparation of N-(tetrahydronaphthyl)-N'-phenylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  2 - 5 bar, 70 °C
참조
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists: Analogues of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic Acid (NEt-TMN)
Heck, Michael C.; Wagner, Carl E.; Shahani, Pritika H.; MacNeill, Mairi; Grozic, Aleksandra; et al, Journal of Medicinal Chemistry, 2016, 59(19), 8924-8940

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  24 h, 25 °C
참조
Preparation of tricyclic retinoids as retinoid receptor agonists
, United States, , ,

합성 방법 12

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride ,  Sulfuric acid Solvents: Acetonitrile ;  25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt ,  Sodium hydroxide Solvents: Water ;  basified, 25 °C
참조
C-H Amination of Arenes with Hydroxylamine
See, Yi Yang; Sanford, Melanie S., Organic Letters, 2020, 22(8), 2931-2934

합성 방법 13

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
참조
Retinoid compounds with retinoic acid receptor agonist activity
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  2 h, reflux
참조
Palladium-Catalyzed Synthesis of Aromatic Carboxylic Acids with Silacarboxylic Acids
Friis, Stig D.; Andersen, Thomas L.; Skrydstrup, Troels, Organic Letters, 2013, 15(6), 1378-1381

합성 방법 15

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  4 h, reflux
참조
Process improvement of tamibarotene preparation
Zhao, Ming-zhu; Zang, Cheng-xu; Cai, Zhan; Jiang, Zhi-hui; Huang, Jing-hua; et al, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288

합성 방법 16

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  15 h, 1 atm, rt
참조
Preparation of N-(tetrahydronaphthyl)-N'-arylureas as retinoid agonists for treatment of emphysema, cancer, or dermatological disorders
, World Intellectual Property Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
참조
Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN
Wagner, Carl E.; Jurutka, Peter W., Methods in Molecular Biology (New York, 2019, 2019, 109-121

합성 방법 18

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  1 h, rt
참조
Heterocyclic compounds as retinoid X receptor modulators, and drugs and pharmaceutical compositions containing them
, Japan, , ,

합성 방법 19

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
Aza-retinoids as novel retinoid X receptor-specific agonists
Farmer, Luc J.; Marron, Kristen S.; Canan Koch, Stacie S.; Hwang, C. K.; Kallel, E. Adam; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2352-2356

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Raw materials

5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:92050-16-3)5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
A10921
순결:99%
재다:5g
가격 ($):243.0